

An In-depth Technical Guide to 8-Azido-octanoyl-OSu: Properties and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Azido-octanoyl-OSu

Cat. No.: B6297422

[Get Quote](#)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: **8-Azido-octanoyl-OSu** is a bifunctional chemical probe that plays a pivotal role in bioconjugation and chemical biology. This guide provides a detailed overview of its chemical properties, experimental protocols for its use, and its application in creating precisely modified biomolecules. Its unique structure, featuring a terminal azide group and an N-hydroxysuccinimide (NHS) ester, enables a versatile two-step labeling strategy. This allows for the covalent attachment to primary amines on target molecules, followed by the highly specific introduction of a wide array of functionalities via "click chemistry."

Core Chemical Properties

8-Azido-octanoyl-OSu is characterized by its dual reactivity, conferred by the NHS ester and the azide functional groups. Understanding its fundamental chemical properties is crucial for its effective use in experimental settings.

Property	Value
Molecular Formula	C ₁₂ H ₁₈ N ₄ O ₄
Molecular Weight	282.30 g/mol
CAS Number	2576471-56-0
Appearance	White to off-white solid
Solubility	Soluble in DMSO and DMF
Storage	Store at -20°C, desiccated

Table 1: Core Chemical Properties of **8-Azido-octanoyl-OSu**. This table summarizes the key physical and chemical identifiers for **8-Azido-octanoyl-OSu**.

Reactivity and Stability

The utility of **8-Azido-octanoyl-OSu** is defined by the distinct reactivity of its two functional ends.

N-Hydroxysuccinimide (NHS) Ester Reactivity

The NHS ester is a highly reactive group that readily forms stable amide bonds with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins.^[1] This reaction is most efficient under slightly alkaline conditions. However, the NHS ester is susceptible to hydrolysis, a competing reaction that increases with pH and temperature.^{[2][3][4]}

Parameter	Condition
Optimal Reaction pH	7.2 - 8.5
Reaction Time	0.5 - 4 hours at RT or 4°C
Competing Reaction	Hydrolysis
Half-life of Hydrolysis	4-5 hours at pH 7.0, 0°C
10 minutes at pH 8.6, 4°C	

Table 2: Reaction Conditions for the NHS Ester Moiety. This table outlines the optimal conditions for the reaction of the NHS ester with primary amines and highlights the competing hydrolysis reaction.

Azide Group Reactivity and "Click Chemistry"

The azide group is a bioorthogonal handle, meaning it is largely unreactive with biological molecules, ensuring high specificity in subsequent reactions.[5] It is primarily used in "click chemistry," a set of powerful and highly efficient reactions. The two main types of click chemistry reactions involving azides are:

- **Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):** This reaction forms a stable triazole linkage between an azide and a terminal alkyne in the presence of a copper(I) catalyst. It is known for its high yields and reliability.
- **Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):** This is a copper-free click reaction that utilizes a strained cyclooctyne, which reacts readily with an azide without the need for a metal catalyst. This is particularly useful for applications in living systems where copper toxicity is a concern.

Experimental Protocols

Detailed methodologies are essential for the successful application of **8-Azido-octanoyl-OSu**. Below are generalized protocols for a two-step protein labeling procedure.

Protocol 1: Labeling of a Protein with 8-Azido-octanoyl-OSu

This protocol describes the initial labeling of a protein with an azide handle.

Materials:

- Protein of interest (in an amine-free buffer, e.g., PBS)
- **8-Azido-octanoyl-OSu**
- Anhydrous DMSO or DMF

- Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
- Desalting column

Procedure:

- Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
- Prepare **8-Azido-octanoyl-OSu** Stock Solution: Immediately before use, dissolve **8-Azido-octanoyl-OSu** in anhydrous DMSO or DMF to a concentration of 10 mM.
- Reaction: Add a 5- to 20-fold molar excess of the **8-Azido-octanoyl-OSu** stock solution to the protein solution.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
- Purification: Remove excess, unreacted **8-Azido-octanoyl-OSu** and the N-hydroxysuccinimide byproduct using a desalting column equilibrated with a suitable buffer (e.g., PBS).
- Characterization: Determine the concentration of the azide-labeled protein using a standard protein assay (e.g., BCA). The degree of labeling can be confirmed by mass spectrometry.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the subsequent "click" reaction to attach a reporter molecule (e.g., a fluorophore) containing an alkyne group.

Materials:

- Azide-labeled protein from Protocol 1
- Alkyne-containing reporter molecule (e.g., alkyne-fluorophore)
- Copper(II) sulfate (CuSO_4)

- Reducing agent (e.g., sodium ascorbate)
- Copper-stabilizing ligand (e.g., THPTA)
- Reaction Buffer (e.g., PBS)

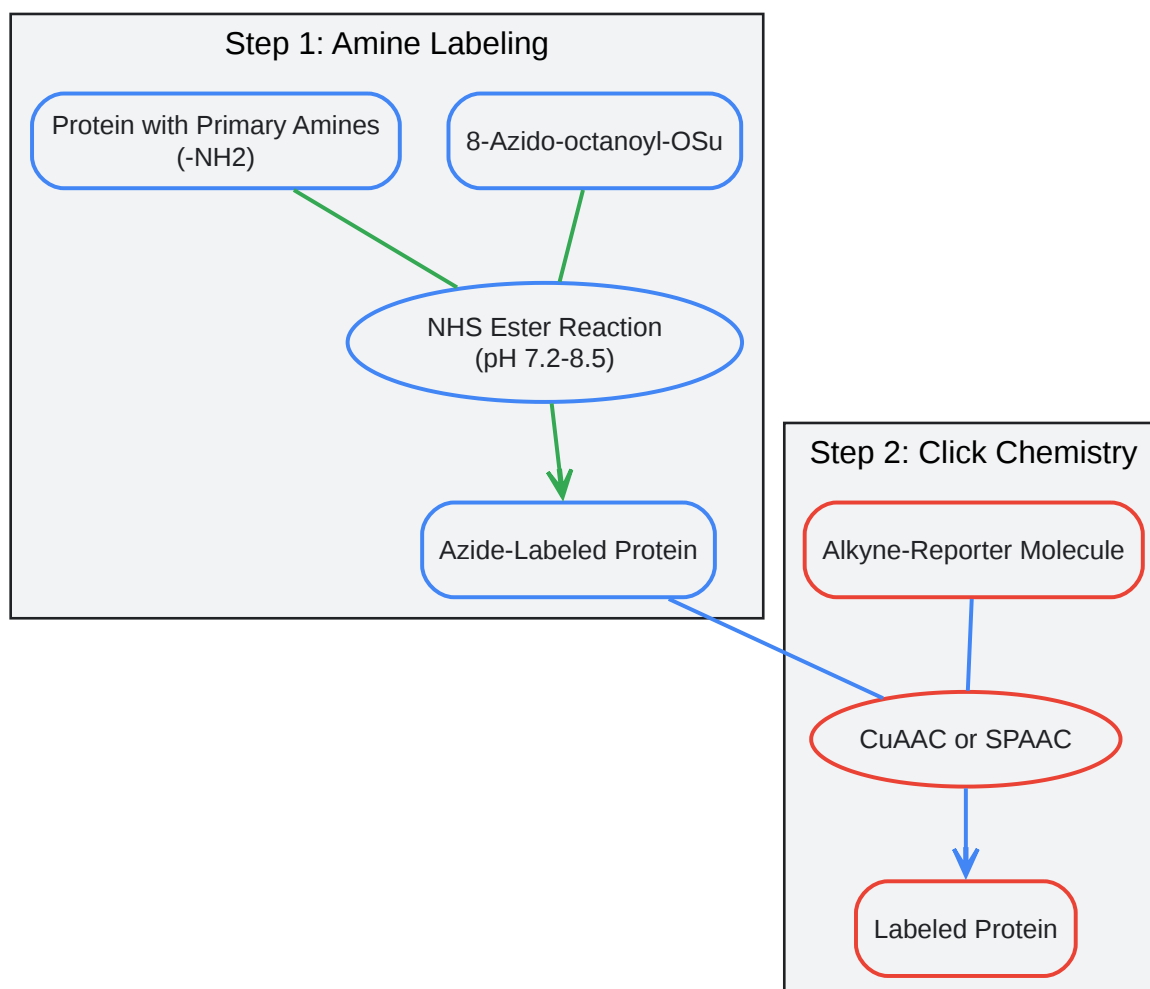
Procedure:

- Prepare Reagents:
 - Prepare a 10 mM stock solution of the alkyne-reporter molecule in DMSO.
 - Prepare a 50 mM stock solution of CuSO_4 in water.
 - Prepare a fresh 500 mM stock solution of sodium ascorbate in water.
 - Prepare a 100 mM stock solution of THPTA in water.
- Reaction Setup:
 - In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL) and the alkyne-reporter molecule (2-5 fold molar excess over the protein).
 - Add THPTA to a final concentration of 1 mM.
 - In a separate tube, premix the CuSO_4 (to a final concentration of 1 mM) and sodium ascorbate (to a final concentration of 5 mM).
- Initiate Click Reaction: Add the CuSO_4 /sodium ascorbate mixture to the protein solution.
- Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent reporter.
- Purification: Remove excess reagents by passing the reaction mixture through a desalting column or by dialysis.
- Characterization: Determine the protein concentration and the degree of labeling by measuring the absorbance at 280 nm and the appropriate wavelength for the reporter

molecule.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical flow of the experimental procedures and the chemical transformations involved.

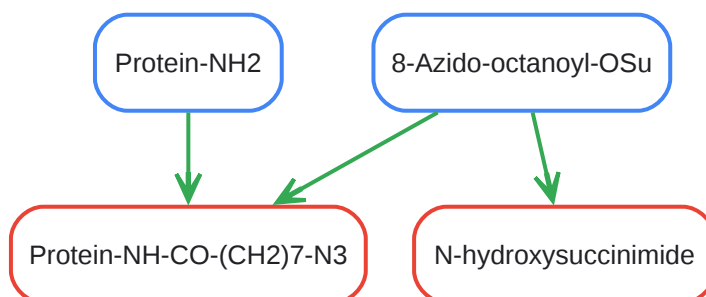


[Click to download full resolution via product page](#)

Figure 1: A two-step workflow for protein labeling.

Caption: This diagram illustrates the sequential process of first introducing an azide handle onto a protein via NHS ester chemistry, followed by the attachment of a reporter molecule using

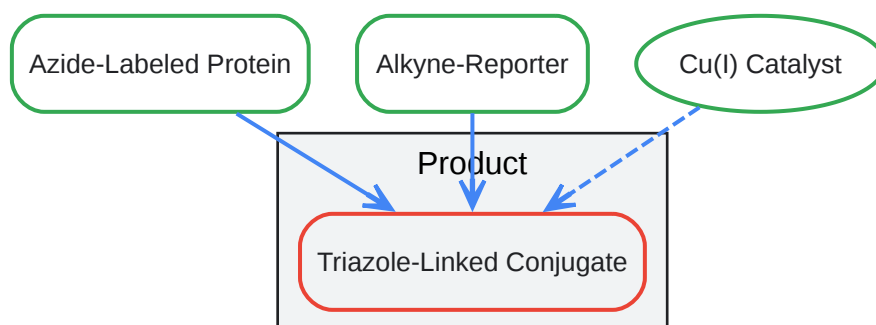
click chemistry.



[Click to download full resolution via product page](#)

Figure 2: NHS ester reaction with a primary amine.

Caption: This diagram shows the chemical transformation where the NHS ester of **8-Azido-octanoyl-OSu** reacts with a primary amine on a protein to form a stable amide bond and release N-hydroxysuccinimide.



[Click to download full resolution via product page](#)

Figure 3: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Caption: This diagram illustrates the CuAAC reaction where an azide-labeled protein is conjugated to an alkyne-reporter molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.

Conclusion

8-Azido-octanoyl-OSu is a powerful and versatile tool for the precise modification of biomolecules. Its dual functionality allows for a robust, two-step labeling strategy that combines

the broad reactivity of NHS esters with the high specificity of click chemistry. This guide provides the foundational knowledge and practical protocols necessary for researchers, scientists, and drug development professionals to effectively utilize this reagent in their work, paving the way for advancements in proteomics, drug discovery, and diagnostics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. scholarsmine.mst.edu [scholarsmine.mst.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to 8-Azido-octanoyl-OSu: Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6297422#8-azido-octanoyl-osu-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com